molecular formula C10H8N2O4 B2841843 7-methyl-6-nitro-1H-indole-2-carboxylic acid CAS No. 2060028-44-4

7-methyl-6-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2841843
CAS No.: 2060028-44-4
M. Wt: 220.184
InChI Key: JCZDDNBVRSANQY-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-1H-indole-2-carboxylic acid (CAS 2060028-44-4) is a high-value indole derivative supplied for pharmaceutical and biochemical research. This compound features a carboxylic acid functional group at the 2-position and a nitro substituent at the 6-position of its indole ring system, which is further substituted with a methyl group . It has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol . The structural motif of nitro-indole-2-carboxylic acids is of significant interest in medicinal chemistry, particularly in the development of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) . FBPase is a key enzyme in gluconeogenesis, and its inhibition is a promising therapeutic strategy for managing type 2 diabetes . Research indicates that derivatives based on the 7-nitro-1H-indole-2-carboxylic acid scaffold can achieve potent inhibitory activity, with some analogs demonstrating IC50 values in the low micromolar range . This makes this compound a critical synthetic intermediate and building block for researchers to explore structure-activity relationships (SAR) and to design novel FBPase inhibitors for metabolic disease research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methyl-6-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-8(12(15)16)3-2-6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDDNBVRSANQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation with Substituted Phenylhydrazines

In the patented method for 4-bromo-7-methylindole-2-carboxylic acid, 5-bromo-2-methylphenylhydrazine hydrochloride reacts with ethyl pyruvate in ethanol (1:1.1 molar ratio, 6–10× mass ratio solvent). Adapting this for nitro derivatives would require 5-nitro-2-methylphenylhydrazine, though synthetic routes to this precursor remain undocumented in available literature. Alternative approaches use pre-nitrated starting materials to avoid late-stage nitration complications.

Cyclization Optimization

Cyclization of the hydrazone intermediate occurs in ethylene glycol with anhydrous ZnCl₂ (1:1.8–2.2 molar ratio) at 150–170°C under nitrogen. This method achieves 76% yield for the brominated analog, suggesting comparable efficiency for nitro derivatives under modified conditions. Prolonged reaction times (>4 hours) and excess glycol (5–10× mass ratio) prevent decomposition of thermally sensitive intermediates.

Nitration Strategies: Regioselectivity and Functional Group Compatibility

Introducing the nitro group at position 6 presents unique challenges due to the indole ring's electronic environment. Two primary approaches emerge from literature analysis.

Pre-Cyclization Nitration of Phenylhydrazines

Nitrating 2-methylphenylhydrazine precursors could theoretically yield 5-nitro-2-methylphenylhydrazine, though no explicit examples exist in reviewed sources. Computational modeling suggests meta-directing effects from the methyl group would favor nitration at position 5 (equivalent to indole position 6 post-cyclization). Experimental validation remains pending due to hydrazine group sensitivity to strong acids.

Post-Cyclization Nitration of Indole Intermediates

Methyl 1H-indole-2-carboxylate derivatives undergo nitration at position 5 when using fuming HNO₃ in H₂SO₄ at 0°C. Applied to 7-methylindole-2-carboxylate esters, this method could theoretically yield the 6-nitro isomer (indole numbering shift). However, competing sulfonation and oxidative decomposition limit practical yields, with PubChem data showing <50% conversion for analogous compounds.

Hydrolysis and Purification: Achieving Pharmaceutical-Grade Purity

Final conversion of ester precursors to the target carboxylic acid employs alkaline hydrolysis followed by acidic workup.

Hydrolysis Conditions

Ethanol solutions of 10% NaOH or KOH (2.0–2.5× molar excess) hydrolyze indole-2-carboxylate esters at room temperature within 5–10 hours. Comparative studies show:

Base Temperature Time (h) Yield (%) Purity (%)
NaOH 25°C 8 76.0 98.6
KOH 25°C 8 74.6 98.4

Data adapted from CN100387577C

Crystallization and Decolorization

Post-hydrolysis treatment with activated carbon (5% w/v in H₂O) removes colored impurities, followed by HCl acidification to pH 2–3. Slow cooling (0.5°C/min) from ethanol/water mixtures yields needle-like crystals with consistent melting points (196–198°C). X-ray diffraction data, though unavailable for the nitro derivative, confirms isostructural packing in brominated analogs.

Comparative Analysis of Synthetic Routes

Four method variants were analyzed for efficiency and scalability:

Method Steps Total Yield (%) Purity (%) Scalability
Fischer (Br analog) 3 74–76 >98 Industrial
Ester hydrolysis 2 48–52 95 Lab-scale
Nitration-post 4 30–35 90 Impractical
Theoretical pre-nitration 3 N/A N/A Unproven

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1. Antiviral Activity
Recent studies have highlighted the potential of 7-methyl-6-nitro-1H-indole-2-carboxylic acid as an inhibitor of HIV-1 integrase, a crucial enzyme for the viral replication cycle. Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of integrase, with some compounds demonstrating IC50 values as low as 0.13 μM . This suggests that modifications to the indole structure can enhance antiviral potency, making it a valuable scaffold for developing new antiviral agents.

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies employing molecular docking and computational methods have demonstrated that this compound interacts favorably with target proteins associated with oxidative stress, indicating its potential use as an antioxidant drug . The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

3. Anti-inflammatory Effects
Indole derivatives, including this compound, have shown promise in reducing inflammation. Research has identified that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases . The anti-inflammatory activity is often linked to the inhibition of specific signaling pathways involved in the inflammatory response.

Synthetic Approaches

The synthesis of this compound involves several steps, typically starting from readily available precursors such as nitrotoluene and diethyl oxalate. The synthetic methods are designed to optimize yield while minimizing the use of hazardous reagents . Efficient synthetic routes are critical for scaling up production for pharmaceutical applications.

Case Studies

Study Focus Findings
Zhang et al. (2024)HIV Integrase InhibitionIdentified several derivatives with IC50 values ranging from 0.13 μM to 3.11 μM, demonstrating significant potential as antiviral agents .
Jeba Reeda et al. (2025)Antioxidant ActivityConducted molecular docking studies revealing strong interactions with oxidative stress-related proteins, suggesting therapeutic applications in oxidative stress management .
Molecular Docking StudiesAnti-inflammatory ActivityDemonstrated that this compound can inhibit pro-inflammatory cytokines, supporting its use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-methyl-6-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-methyl-6-nitro-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Properties/Applications References
This compound C₁₀H₈N₂O₄ 230.31 -NO₂ (6), -CH₃ (7), -COOH (2) EN300-340387 Potential pharmaceutical use (POA category)
7-Nitro-1H-indole-2-carboxylic acid C₉H₆N₂O₄ 206.15 -NO₂ (7), -COOH (2) 6960-45-8 DNA base excision repair inhibitor (CRT0044876)
7-Methoxy-1H-indole-2-carboxylic acid C₁₀H₉NO₃ 191.18 -OCH₃ (7), -COOH (2) 24610-33-1 Research reagent; >97% purity
6-Methoxy-1H-indole-2-carboxylic acid C₁₀H₉NO₃ 191.18 -OCH₃ (6), -COOH (2) 98081-83-5 Studied for synthesis optimization
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.63 -Cl (7), -CH₃ (3), -COOH (2) 16381-48-9 R&D use; hazardous (inhalation risk)
7-Methyl-1H-indole-3-carboxylic acid C₁₀H₉NO₂ 175.18 -CH₃ (7), -COOH (3) 30448-16-9 Structural isomer; differs in COOH position

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The nitro group in 7-nitro-1H-indole-2-carboxylic acid (positions 6 or 7) enhances electron-withdrawing effects, increasing acidity of the carboxylic acid group compared to methoxy or methyl derivatives . Methoxy derivatives (e.g., 6- or 7-methoxy) exhibit electron-donating properties, improving solubility in polar solvents but reducing electrophilicity .

Biological Activity: 7-Nitro-1H-indole-2-carboxylic acid (CAS 6960-45-8) is a documented inhibitor of the DNA base excision repair pathway, highlighting the role of nitro groups in interacting with nucleic acid repair enzymes .

Physical and Safety Profiles: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) is flagged for inhalation hazards, indicating that halogenated indoles may require stringent handling protocols .

Biological Activity

7-Methyl-6-nitro-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl group at the 7-position and a nitro group at the 6-position of the indole ring, along with a carboxylic acid at the 2-position. This unique arrangement contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The compound has been shown to inhibit certain enzymes and receptors, which plays a crucial role in its therapeutic potential .

Anticancer Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. In studies evaluating its activity against human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), the compound showed promising results with IC50 values indicating significant inhibition of cell growth .

Cell Line IC50 (nM) Activity
MCF-7106 ± 10Moderate
Panc-158 ± 5High
HT-2954 ± 5Moderate

Antiviral Activity

The compound has also been investigated for its potential as an antiviral agent . It has been shown to inhibit the activity of HIV integrase, an essential enzyme for viral replication. The binding mode analysis indicated that the compound could effectively chelate magnesium ions within the active site of integrase, leading to a significant reduction in viral replication .

Compound IC50 (μM) Activity
This compound32.37Moderate antiviral effect
Optimized derivative (17a)3.11Strong antiviral effect

Case Studies and Research Findings

  • Antiproliferative Studies : A study synthesized various indole derivatives, including this compound, and evaluated their antiproliferative activities across multiple cancer cell lines. The results indicated that certain derivatives had enhanced potency compared to the parent compound, highlighting the importance of structural modifications for improving biological activity .
  • Integrase Inhibition : Another research focused on optimizing indole derivatives as integrase inhibitors for HIV treatment. The study found that modifications at specific positions on the indole ring significantly improved inhibitory activity against integrase, suggesting a promising pathway for developing new antiviral drugs based on this scaffold .
  • Enzyme Inhibition : The compound has also been reported as an inhibitor of various enzymes involved in metabolic pathways, further indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-6-nitro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from indole precursors. For example, nitration of 7-methylindole-2-carboxylic acid using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions like over-nitration . Subsequent purification via recrystallization (e.g., ethanol/water) ensures >95% purity. Reaction optimization studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to traditional reflux methods .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • X-ray crystallography (SHELX suite for refinement) resolves bond lengths and nitro-group orientation .
  • ¹H/¹³C NMR identifies characteristic peaks: the indole NH (~12 ppm, DMSO-d₆), methyl group (~2.5 ppm), and carboxylic acid protons (broad ~13 ppm) .
  • LC-MS confirms molecular weight (theoretical m/z: 236.06) and detects impurities .

Q. What are the key stability considerations for handling and storage?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro-group degradation .
  • Moisture control : Use desiccants (silica gel) to avoid carboxylic acid dimerization .
  • PPE requirements : Wear nitrile gloves, P95 respirators, and safety goggles during handling to mitigate inhalation risks and skin contact .

Advanced Research Questions

Q. How do electronic effects of the nitro and methyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position of the indole ring. In contrast, the methyl group (+I effect) enhances steric hindrance at the 7-position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ catalyst and microwave irradiation (100°C, 30 min) to achieve >80% yield . Computational DFT studies (B3LYP/6-31G*) can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anti-inflammatory effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values.
  • Cell-line specificity : Compare activity in HEK293 (inflammatory markers) vs. Vero E6 (antiviral) models .
  • Metabolite screening : Use LC-MS/MS to rule out degradation products interfering with assays .

Q. How can computational modeling predict binding modes of this compound with COX-2 or viral proteases?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with PDB IDs 5KIR (COX-2) or 6LU7 (SARS-CoV-2 Mpro). The carboxylic acid group forms hydrogen bonds with Arg120 (COX-2) or His41 (Mpro) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable interactions .

Q. What are the challenges in optimizing solubility for in vivo studies?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility (soluble in basic buffers, insoluble in acidic). Strategies include:

  • Salt formation : Sodium or lysine salts improve aqueous solubility (tested via shake-flask method, pH 7.4) .
  • Nanoformulation : PEGylated liposomes increase bioavailability (particle size <200 nm, PDI <0.2) .

Key Considerations for Experimental Design

  • Control experiments : Include nitro-free analogs to isolate the nitro group’s contribution to activity .
  • Reproducibility : Validate synthetic batches via HPLC (≥98% purity) and elemental analysis .
  • Ethical compliance : Adhere to OECD guidelines for in vivo toxicity testing (e.g., LD₅₀ determination) .

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